Cas no 2167388-06-7 (2-isothiocyanato-4-methylhexanoic acid)
2-isothiocyanato-4-methylhexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-isothiocyanato-4-methylhexanoic acid
- EN300-1459023
- 2167388-06-7
-
- Inchi: 1S/C8H13NO2S/c1-3-6(2)4-7(8(10)11)9-5-12/h6-7H,3-4H2,1-2H3,(H,10,11)
- InChI Key: NCWMAIGDCQJJSR-UHFFFAOYSA-N
- SMILES: S=C=NC(C(=O)O)CC(C)CC
Computed Properties
- Exact Mass: 187.06669983g/mol
- Monoisotopic Mass: 187.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 81.8Ų
2-isothiocyanato-4-methylhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459023-0.05g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 0.05g |
$864.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-0.1g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 0.1g |
$904.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-0.25g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 0.25g |
$946.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-0.5g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 0.5g |
$987.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-1.0g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 1g |
$1029.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-2.5g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 2.5g |
$2014.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-5.0g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 5g |
$2981.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-10.0g |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 10g |
$4421.0 | 2023-05-23 | ||
| Enamine | EN300-1459023-50mg |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 50mg |
$864.0 | 2023-09-29 | ||
| Enamine | EN300-1459023-100mg |
2-isothiocyanato-4-methylhexanoic acid |
2167388-06-7 | 100mg |
$904.0 | 2023-09-29 |
2-isothiocyanato-4-methylhexanoic acid Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-isothiocyanato-4-methylhexanoic acid
Professional Introduction to 2-isothiocyanato-4-methylhexanoic Acid (CAS No. 2167388-06-7)
2-isothiocyanato-4-methylhexanoic acid, with the CAS number 2167388-06-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and biological significance. The presence of both an isothiocyanate functional group and a carboxylic acid moiety makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 2-isothiocyanato-4-methylhexanoic acid features a six-carbon chain with an isothiocyanate group attached to the second carbon and a methyl group at the fourth carbon. This unique arrangement contributes to its distinct chemical properties, making it a useful building block in organic synthesis. The isothiocyanate group (-N=C=S) is highly reactive and can participate in various nucleophilic addition reactions, while the carboxylic acid group (-COOH) allows for further functionalization via esterification, amidation, or other acid-catalyzed reactions.
In recent years, there has been growing interest in the applications of isothiocyanates in drug discovery and development. 2-isothiocyanato-4-methylhexanoic acid has been explored as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The reactivity of the isothiocyanate group enables the formation of covalent bonds with biological targets, which can lead to the development of potent and selective drugs.
One of the most compelling aspects of 2-isothiocyanato-4-methylhexanoic acid is its potential in generating thiazole derivatives. Thiazole scaffolds are ubiquitous in pharmaceuticals due to their biological activity and structural stability. By reacting this compound with suitable nucleophiles, such as amines or thiols, researchers can construct thiazole-based molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. These derivatives have shown promise in preclinical studies, highlighting the importance of 2-isothiocyanato-4-methylhexanoic acid as a key intermediate.
The synthesis of 2-isothiocyanato-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoyl chloride with sodium thiocyanate in an inert atmosphere. This process requires careful control of reaction conditions to ensure high yield and purity. The resulting product can then be further modified through various chemical transformations to achieve desired molecular architectures. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to optimize the production process and enhance scalability.
The biological activity of derivatives derived from 2-isothiocyanato-4-methylhexanoic acid has been extensively studied. For example, researchers have synthesized analogs that target proteases involved in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of these compounds to modulate enzyme activity suggests their potential as therapeutic candidates. Additionally, studies have explored their role in modulating immune responses, making them relevant for immunomodulatory therapies.
In conclusion, 2-isothiocyanato-4-methylhexanoic acid (CAS No. 2167388-06-7) is a versatile compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules. The growing body of research on its derivatives underscores its importance in developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to advance, the applications of this compound are expected to expand further, contributing to innovation in drug discovery.
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